

Structural Chemistry and Physicochemical Profiling

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Compound of Interest

Compound Name: *1-(2-Aminoethyl)piperidine-2,6-dione*

Cat. No.: *B13200425*

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N-(2-aminoethyl)glutarimide consists of a piperidine-2,6-dione (glutarimide) ring where the central imide nitrogen is covalently bonded to a 2-aminoethyl chain. This dual-functionality provides a rigid, polar heterocyclic core alongside a highly reactive primary amine, making it an ideal building block for advanced conjugation chemistry.

Table 1: Quantitative Physicochemical Data

| Property | Value |
|------------------------|---|
| IUPAC Name | 1-(2-aminoethyl)piperidine-2,6-dione |
| Common Name | N-(2-aminoethyl)glutarimide |
| Chemical Formula | C7H12N2O2 |
| Molecular Weight | 156.18 g/mol |
| CAS Number (Free Base) | 1156764-82-7[1] |
| CAS Number (HCl Salt) | 1354952-37-6 |
| LogP (Estimated) | -0.8 (Hydrophilic) |
| Hydrogen Bond Donors | 1 (Primary amine) |

| Hydrogen Bond Acceptors| 3 (Two imide carbonyls, one primary amine) |

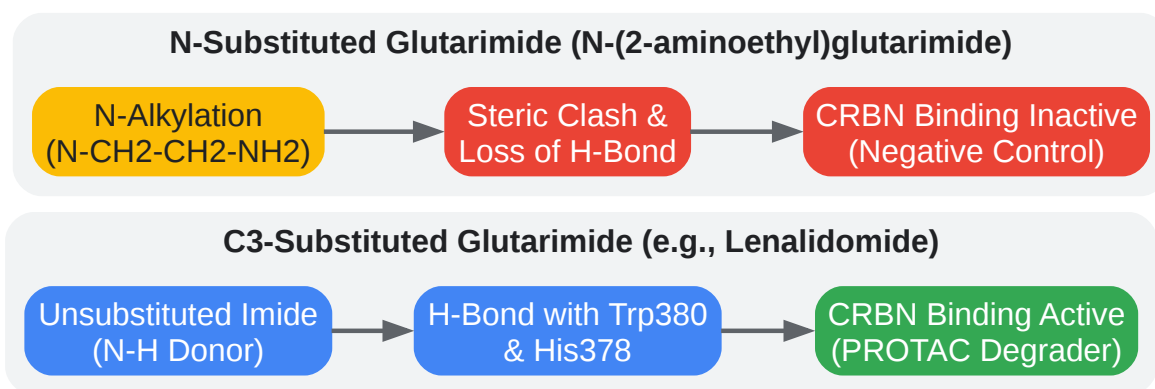
Mechanistic Role in Targeted Protein Degradation (TPD)

The Causality of Cereblon (CRBN) Binding vs. Inactivity In the design of Proteolysis Targeting Chimeras (PROTACs), the E3 ubiquitin ligase Cereblon (CRBN) is frequently recruited using glutarimide derivatives such as thalidomide and lenalidomide[2]. The binding of these classical IMiDs to the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN relies on a highly specific hydrogen-bonding network[3]. The unsubstituted imide nitrogen (N-H) of the glutarimide ring acts as a mandatory hydrogen bond donor to the backbone carbonyl of His378 and the side chain of Trp380[4].

When the imide nitrogen is alkylated—as is the case with N-(2-aminoethyl)glutarimide—the molecule loses this essential hydrogen bond donor capability[5]. Furthermore, the steric bulk of the 2-aminoethyl group creates a severe steric clash within the narrow hydrophobic cage of the CRBN binding pocket. Consequently, N-substituted glutarimides exhibit no detectable binding affinity for CRBN[5].

Application as a Negative Control: Because it possesses the same core ring structure as active CRBN binders but completely lacks binding affinity, N-(2-aminoethyl)glutarimide is expertly

utilized to synthesize negative control probes (non-degraders) in PROTAC assays. This self-validating experimental design ensures that observed protein degradation is genuinely mediated by CRBN recruitment rather than off-target toxicity or non-specific protein aggregation.



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Fig 1: Logical pathway of CRBN binding vs. steric exclusion by N-alkylation.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of N-(2-aminoethyl)glutarimide requires careful protection of the primary amine to prevent cross-reactivity and unwanted polymerization during the imide cyclization step.

Step 1: Formation of N-(2-Boc-aminoethyl)glutarimide

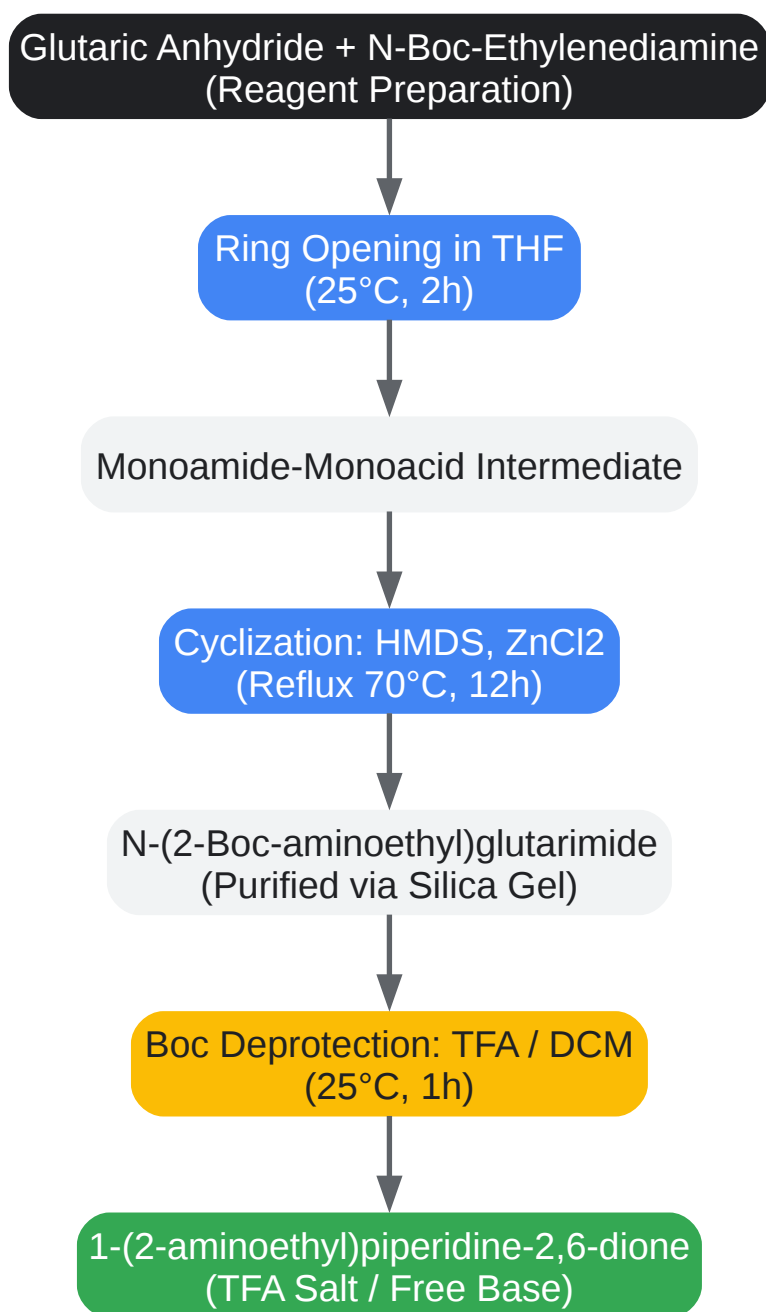
- **Reagent Preparation:** Dissolve 10 mmol of glutaric anhydride in 20 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
- **Amide Formation:** Dropwise add 10 mmol of N-Boc-ethylenediamine. Stir the mixture at 25°C for 2 hours. The ring-opening reaction yields a monoamide-monoacid intermediate.
- **Cyclization (Causality Check):** Add 30 mmol of hexamethyldisilazane (HMDS) and 5 mmol of anhydrous zinc chloride (ZnCl₂). Why HMDS/ZnCl₂? This specific combination allows the cyclization of the amide-acid intermediate to occur at a moderate 70°C. Simple thermal

dehydration requires harsh temperatures (>150°C) that would thermally degrade the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

- Reflux: Heat the mixture to reflux for 12 hours to drive dehydration.
- Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexanes/EtOAc 7:3).

Step 2: Boc Deprotection

- Acidic Cleavage: Dissolve the purified intermediate in 10 mL of dichloromethane (DCM). Add 2.5 mL of trifluoroacetic acid (TFA).
- Reaction (Causality Check): Stir at 25°C for 1 hour. Why TFA/DCM? Acidic deprotection is strictly required because the glutarimide ring is highly susceptible to alkaline hydrolysis (ring-opening) under strongly basic conditions. This ensures the structural integrity of the piperidine-2,6-dione core is maintained.
- Isolation: Concentrate under reduced pressure to yield **1-(2-aminoethyl)piperidine-2,6-dione** as a TFA salt. Neutralize with saturated aqueous NaHCO₃ to isolate the free base.



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Fig 2: Step-by-step synthetic workflow for N-(2-aminoethyl)glutarimide.

Advanced Applications: Bifunctional Scaffolding

Beyond its use as a negative control in TPD, the terminal primary amine of N-(2-aminoethyl)glutarimide serves as a highly versatile conjugation handle. It readily participates in standard amide coupling (using HATU/EDC), reductive amination, and isothiocyanate labeling.

Because the glutarimide ring remains biologically inert to CRBN, this compound is frequently utilized as a structural spacer or a hydrophilic anchor in the development of novel chemical biology probes, ensuring that the physical dimensions of a synthesized PROTAC are maintained without triggering E3 ligase recruitment.

References

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Sources

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- [4. Chemical Ligand Space of Cereblon - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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